OT-R antagonist 2 is classified under the category of oxytocin receptor antagonists. It is synthesized through organic chemistry methods and is characterized by its ability to selectively bind to the oxytocin receptor, thereby blocking the receptor's activation by its natural ligand, oxytocin. The compound is typically sourced from specialized chemical suppliers and research institutions that focus on pharmacological agents.
The synthesis of OT-R antagonist 2 involves several key steps utilizing organic solvents and reagents. The process typically begins with the preparation of intermediate compounds that undergo specific chemical reactions to yield the final product. Notably, the synthesis may employ techniques such as:
The synthetic route often requires optimization of reaction conditions to enhance yield and purity, with industrial methods potentially scaling these processes for larger production volumes .
The molecular structure of OT-R antagonist 2 can be described using its chemical formula, which reflects its specific arrangement of atoms. While detailed structural data may vary, common features include:
Molecular modeling studies often accompany structural analysis to predict how the compound interacts with the receptor at an atomic level, providing insights into its efficacy .
OT-R antagonist 2 undergoes various chemical reactions during its synthesis and application:
These reactions are carefully controlled to ensure that the desired properties of OT-R antagonist 2 are achieved .
The mechanism of action for OT-R antagonist 2 involves selective binding to the oxytocin receptor. By occupying this receptor site, the antagonist prevents oxytocin from exerting its physiological effects, which include modulation of social behaviors, reproductive functions, and uterine contractions during labor.
This antagonistic action is facilitated through competitive inhibition, where OT-R antagonist 2 competes with oxytocin for binding sites on the receptor. Studies have shown that this blockade can lead to significant changes in downstream signaling pathways involving G proteins and intracellular calcium mobilization .
OT-R antagonist 2 exhibits specific physical and chemical properties that define its behavior in biological systems:
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm these properties .
OT-R antagonist 2 has several scientific applications:
Oxytocin Receptor Antagonist 2 (3-[(6R)-6-[(2S)-2-[(4-ethoxyphenyl)methyl]-3-oxo-2H-pyrazin-1-yl]-5-oxo-6,7-dihydro-5H-thieno[3,2-b]pyridin-2-yl]benzonitrile) is a nonpeptide antagonist characterized by a low molecular weight (471.55 g/mol) and a complex heterocyclic scaffold featuring fused pyridine-thiophene and benzylpyrazine moieties [6]. The compound's three-dimensional conformation includes a cis-oriented benzyl group at the pyrazine ring and a coplanar benzonitrile-thienopyridine system, enabling optimal engagement with the oxytocin receptor orthosteric pocket. Key structural determinants of antagonism include:
Table 1: Structural-Activity Relationship of Oxytocin Receptor Antagonist 2 and Analogues
Structural Modification | Oxytocin Receptor IC₅₀ (μM) | Effect on Antagonism |
---|---|---|
Parent compound (no modification) | 0.33 ± 0.05 | Reference antagonist |
Benzonitrile → phenyl | 5.72 ± 0.81 | 17-fold reduction |
Ethoxy → methoxy | 0.41 ± 0.07 | Minimal change |
R,S-isomer → S,R-isomer | 38.9 ± 4.2 | >100-fold reduction |
Pyrazinone → pyridine | Inactive (>100) | Complete loss |
Data adapted from azabicyclohexane scaffold studies [1] and molecular characterization [6].
The antagonist binding induces a 3.5 Å inward shift of transmembrane helix 3 (TM3) and a 15° rotation of transmembrane helix 7 (TM7), sterically hindering Gα protein docking [7] [9].
Oxytocin Receptor Antagonist 2 exhibits exceptional selectivity for the oxytocin receptor over vasopressin subtypes, a critical pharmacological advantage given the structural homology (∼60% sequence identity) between these receptors [1] [4]. Quantitative profiling reveals:
Table 2: Selectivity Profile of Oxytocin Receptor Antagonist 2
Receptor Type | IC₅₀ (μM) | Selectivity Ratio (vs. Oxytocin Receptor) | Key Discriminatory Residues |
---|---|---|---|
Oxytocin Receptor | 0.33 ± 0.05 | 1.0 (reference) | N/A |
V₁ₐ | >100 | >500 | Ileᴵⱽ⁵³, Phe₇.₃₅ |
V₁ᵦ | >300 | >1,000 | Glu²⁰⁵ᴱᴸ², Tyr₃.₃₃ |
V₂ | >250 | >800 | Arg₁₈₁ᴱᴸ², His₇.₃₉ |
Data derived from radioligand displacement studies [1] [4].
Species-specific selectivity is maintained across human and rodent receptors, contrasting with peptide antagonists like atosiban that show significant V₁ₐ cross-reactivity [4]. This selectivity profile stems from evolutionary divergence in extracellular loops (EL2/EL3), where 4/22 residues differ between oxytocin and vasopressin receptors [10].
Oxytocin Receptor Antagonist 2 inhibits oxytocin-stimulated Gq signaling with 20-fold greater potency than Gi pathways, demonstrating pathway-selective antagonism:
This functional selectivity arises from ligand-specific stabilization of receptor conformations:
Biased antagonism toward Gq signaling has therapeutic implications for preserving oxytocin's Gi-mediated neuromodulatory effects while blocking its Gq-dependent uterine contraction [3] [8].
Though primarily an orthosteric ligand, Oxytocin Receptor Antagonist 2 exhibits complex allosteric properties:
Table 3: Allosteric Effects on Oxytocin Receptor Conformational States
Parameter | Apo Receptor | Oxytocin-Bound | Antagonist 2-Bound |
---|---|---|---|
TM3-TM6 distance (Å) | 11.3 ± 0.4 | 7.2 ± 0.3 | 14.1 ± 0.5 |
ICL2 RMSF (Å) | 2.8 ± 0.6 | 1.2 ± 0.3 | 0.7 ± 0.2 |
EL2 closure (%) | 42% | 78% | 91% |
Tyr₂.₆₄ rotamer | trans | gauche⁻ | anti |
Data from cryo-EM [7] and molecular dynamics [9] studies.
The molecular complex characterizing system (MCCS) algorithm confirms minimal perturbation of the allosteric pocket (<1.5 Å residue displacement) upon antagonist binding, enabling co-occupation with EL2-targeting modulators [9]. This supports rational design of bitopic ligands combining orthosteric and allosteric pharmacophores.
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